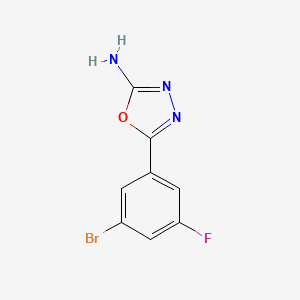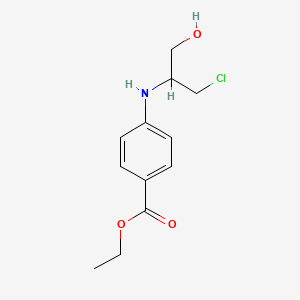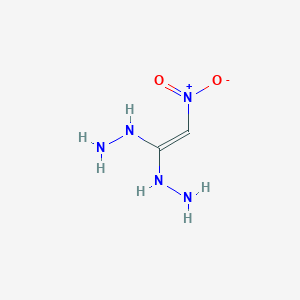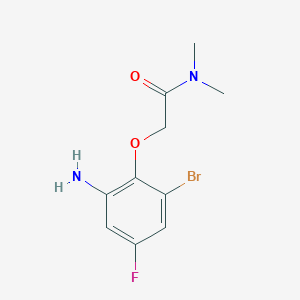
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an amino group, three chlorine atoms, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2,3,4,5-tetrachloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methoxylation: The naphthalene ring is introduced through a Friedel-Crafts alkylation reaction, followed by methoxylation using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in the presence of hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-(2-Nitro-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol.
Reduction: Reformation of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and chlorine substituents can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-3,4,5-trichlorophenyl)-naphthalen-2-ol: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
1-(2-Amino-3,4,5-trichlorophenyl)-6-hydroxynaphthalen-2-ol: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.
Uniqueness: 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol is unique due to the presence of both the methoxy group and the amino group, which provide a balance of hydrophilic and lipophilic properties. This combination can enhance its binding affinity to specific molecular targets and improve its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C17H12Cl3NO2 |
|---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
1-(2-amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H12Cl3NO2/c1-23-9-3-4-10-8(6-9)2-5-13(22)14(10)11-7-12(18)15(19)16(20)17(11)21/h2-7,22H,21H2,1H3 |
InChI-Schlüssel |
FBUCYPRDPLRVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)C3=CC(=C(C(=C3N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


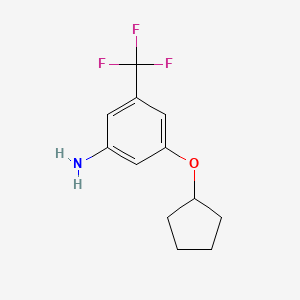






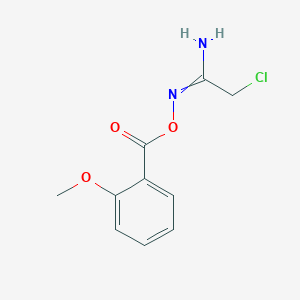
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
